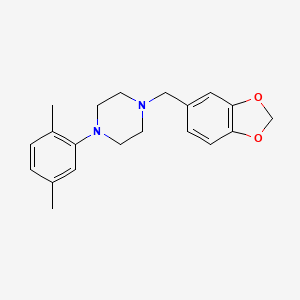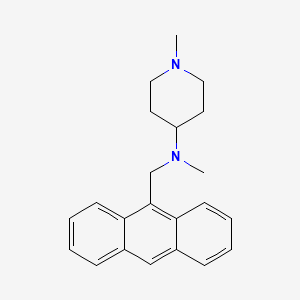![molecular formula C15H16Cl2N2 B3851316 (2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851316.png)
(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, commonly known as DCB-PET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCB-PET belongs to the class of arylalkylamines and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DCB-PET is not fully understood. However, studies have shown that it acts as a potent inhibitor of monoamine oxidase (MAO) A and B, which are enzymes involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, DCB-PET increases the levels of these neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
DCB-PET has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its anxiolytic and antidepressant effects. Additionally, DCB-PET has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB-PET has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent and selective inhibition of MAO, making it a useful tool for studying the role of MAO in various physiological and pathological conditions. However, DCB-PET has some limitations. It has poor solubility in aqueous solutions, making it challenging to administer in vivo. Additionally, it has low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
DCB-PET has shown promising results in preclinical studies, and future research is needed to explore its therapeutic potential further. One future direction could be to investigate the efficacy of DCB-PET in animal models of anxiety and depression. Additionally, the development of novel formulations that improve the solubility and bioavailability of DCB-PET could enhance its therapeutic potential. Furthermore, research could focus on the identification of new targets for DCB-PET and its derivatives to expand its therapeutic applications.
Conclusion
In conclusion, DCB-PET is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits antitumor, antiviral, anxiolytic, and antidepressant effects, making it a potential candidate for the treatment of various diseases. DCB-PET's mechanism of action involves the inhibition of MAO, leading to increased levels of neurotransmitters in the brain. While DCB-PET has some limitations, it has several advantages for lab experiments. Future research is needed to explore its therapeutic potential further and identify new targets for its derivatives.
Aplicaciones Científicas De Investigación
DCB-PET has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DCB-PET has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, DCB-PET has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2/c1-19(10-8-12-5-2-3-9-18-12)11-13-14(16)6-4-7-15(13)17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVQUUDNBRUJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)

![(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851270.png)
![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)

![ethyl 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851285.png)

![2-{2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3851295.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N'-propylurea](/img/structure/B3851299.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3851307.png)
![N-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B3851311.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851330.png)